5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione
Description
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-methoxy-1-thiophen-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3S/c1-13-4-2-9(11)6-10(12)8-3-5-14-7-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
XGGGHTJBQYPANW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heteroarylation of 1,3-Diketones
- Starting Materials: Commercially available 1,3-diketones such as pentane-1,3-dione derivatives and thiophen-3-yl halides or derivatives.
- Key Reagents: Palladium catalysts (e.g., Pd(0) complexes), heteroaryl halides, and bases like potassium carbonate or cesium carbonate.
- Reaction Conditions: Microwave irradiation or conventional heating in inert solvents such as dimethylformamide (DMF) or acetonitrile.
- Mechanism: Cross-coupling (e.g., Suzuki or Stille) facilitates the attachment of the thiophene ring at the desired position.
- A recent study employed palladium-catalyzed heteroaryl cross-coupling with commercially available thiophene halides to generate thiophenyl-substituted diketones with yields up to 65%.
- High regioselectivity
- Mild conditions
- Compatibility with various functional groups
Claisen–Schmidt Condensation for Diketone Formation
- Starting Materials: Aromatic or heteroaryl aldehydes (e.g., thiophene-3-carboxaldehyde) and acetyl compounds.
- Reagents: Base such as potassium hydroxide or sodium hydroxide.
- Reaction Conditions: Reflux in ethanol or methanol, often with catalytic acid or base to promote condensation.
- Outcome: Formation of α,β-unsaturated ketones, which can be further hydrogenated or functionalized to obtain the 1,3-diketone framework.
Functionalization of the Methoxy Group
- Starting Materials: Precursor diketones with available hydroxyl groups.
- Reagents: Methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
- Reaction Conditions: Reflux in acetone or acetonitrile.
- Outcome: Selective methylation at the hydroxyl position to generate the methoxy substituent.
- The methoxy group at the 5-position can be introduced via methylation of a hydroxyl precursor, which itself can be installed through nucleophilic substitution or directed ortho-methylation strategies.
Multi-step Synthesis Pathway
A typical synthetic route involves:
- Preparation of thiophen-3-yl aldehyde or halide as the heteroaryl source.
- Cross-coupling to attach the thiophene ring to a suitable diketone precursor.
- Methylation of the appropriate hydroxyl group to introduce the methoxy substituent.
- Purification via column chromatography or recrystallization.
Data Tables Summarizing Key Reaction Conditions
Complete Research Results and Considerations
- Yield Optimization: Microwave-assisted cross-coupling reactions have been shown to improve yields and reduce reaction times significantly.
- Solvent Choice: Inert solvents such as DMF, acetonitrile, and ethanol are preferred to prevent side reactions.
- Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., XPhos Pd G4) have demonstrated high efficiency in heteroaryl coupling.
- Functional Group Compatibility: The methylation step is compatible with various functional groups, provided that conditions are carefully controlled to prevent over-alkylation.
- Purification Techniques: Flash chromatography and recrystallization are standard for isolating pure compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its unique molecular structure, featuring a thiophene ring, allows it to interact with various biological and chemical systems, making it a versatile building block and subject of interest in diverse scientific fields.
Chemical Applications
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione serves as a crucial building block in synthesizing more complex thiophene derivatives. Thiophene derivatives are integral to creating various organic compounds with specific functionalities. One common synthetic route involves condensing thiophene derivatives with appropriate carbonyl compounds, such as the Paal–Knorr reaction, which uses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Biological Applications
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. For instance, 5-oxopyrolidine derivatives, which can be synthesized using thiophene-based compounds, have shown promise as anticancer and antimicrobial agents effective against multidrug-resistant Gram-positive pathogens . Specifically, compounds with 5-nitrothiophene substituents have demonstrated selective antimicrobial activity against Staphylococcus aureus strains resistant to linezolid and tedizolid .
Medical Applications
The potential therapeutic applications of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione are explored in developing new drugs. Its interactions with enzymes and receptors can inhibit or modulate their activity, leading to antimicrobial or anticancer effects. Non-invasive imaging of lactate via chemical exchange saturation transfer (CEST) MRI methods has significant implications for cancer and metabolic disorders .
Industrial Applications
In industry, 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals. The compound's properties make it suitable for creating materials with specific electronic and protective characteristics.
Chemical Reactions
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione undergoes several chemical reactions, which include:
- Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction: Can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the thiophene ring's presence.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione
Structural Differences :
- Substituents : Fluorine atoms at C4 and a methyl group on the thiophene ring (position 5).
- Molecular Formula : C₁₀H₁₀F₂O₂S (vs. C₁₀H₁₂O₃S for the target compound).
Impact : - The methyl group on thiophen-2-yl (vs. thiophen-3-yl) introduces steric hindrance, possibly affecting binding interactions .
| Property | Target Compound | 4,4-Difluoro Analog |
|---|---|---|
| Molecular Weight | ~228.3 g/mol | 232.25 g/mol |
| Thiophene Position | 3-yl | 5-methyl-2-yl |
| Key Functional Groups | Methoxy, diketone | Difluoro, methyl, diketone |
2-Methyl-1-phenyl-5-(pyridin-3-yl)pentane-1,3-dione (194)
Structural Differences :
- Heterocycle : Pyridin-3-yl replaces thiophen-3-yl.
- Substituents : Phenyl and methyl groups.
Impact : - Pyridine’s basic nitrogen increases polarity, enhancing solubility in aqueous media compared to thiophene’s hydrophobic nature.
- The phenyl group may improve π-π stacking interactions in biological systems .
| Property | Target Compound | Compound 194 |
|---|---|---|
| Heterocycle | Thiophen-3-yl | Pyridin-3-yl |
| Solubility | Moderate (hydrophobic) | Higher (due to pyridine) |
| Pharmacological Role | Potential enzyme inhibition | Unclear; structural analog |
Thiazole-Containing Analogs (e.g., Compound 1d)
Structural Differences :
- Core Structure : Thiazole ring fused with indole and thiophen-3-yl.
- Substituents : Tert-butyl carbamate and methoxy groups.
Impact : - Thiazole’s electron-rich nature may enhance binding to metal ions or enzymes.
- The indole-thiazole scaffold in compound 1d showed biological activity (e.g., anti-inflammatory or antimicrobial), suggesting that diketone analogs like the target compound could be optimized for similar applications .
| Property | Target Compound | Compound 1d |
|---|---|---|
| Core Structure | Diketone | Indole-thiazole |
| Bioactivity | Understudied | Anti-inflammatory potential |
| Synthetic Complexity | Moderate | High (multi-step synthesis) |
5-Methoxy-1-(phenylsulfonyl)-3-(thiophen-3-yl)-1H-indole (11)
Structural Differences :
- Backbone : Indole with phenylsulfonyl group vs. diketone.
- Substituents : Shared thiophen-3-yl and methoxy groups.
Impact : - The sulfonyl group increases polarity and may improve pharmacokinetic properties (e.g., bioavailability).
- Indole’s aromatic system could confer fluorescence properties, useful in imaging studies .
| Property | Target Compound | Compound 11 |
|---|---|---|
| Functional Groups | Diketone | Indole, sulfonyl |
| Polarity | Moderate | High (due to sulfonyl) |
| Applications | Synthetic intermediate | Potential imaging agent |
Indolin-1,3-dione Derivatives
Structural Differences :
- Core Structure : Indolin-1,3-dione vs. pentane-1,3-dione.
- Substituents : Varied aromatic and aliphatic groups.
Impact : - The indolin-dione scaffold in exhibited selectivity for sigma-2 (σ2) receptors, highlighting the role of diketone moieties in receptor binding.
- The target compound’s simpler structure may lack this selectivity but could serve as a precursor for more complex analogs .
Key Research Findings and Trends
- Electronic Effects : Fluorine and sulfonyl groups enhance stability and solubility but may reduce membrane permeability .
- Heterocycle Influence : Thiophene vs. pyridine significantly alters electronic and solubility profiles, impacting drug-likeness .
- Bioactivity : Thiazole and indole derivatives demonstrate that structural complexity correlates with targeted biological activity, whereas diketones are versatile intermediates .
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione | C₁₀H₁₂O₃S | ~228.3 | Thiophen-3-yl, methoxy | N/A |
| 4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione | C₁₀H₁₀F₂O₂S | 232.25 | Thiophen-2-yl, difluoro, methyl | N/A |
| 2-Methyl-1-phenyl-5-(pyridin-3-yl)pentane-1,3-dione | C₁₇H₁₇NO₂ | ~279.3 | Pyridin-3-yl, phenyl | N/A |
Biological Activity
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Formula:
- Molecular Formula: C10H12O3S
- Molecular Weight: Approximately 212.27 g/mol
- Functional Groups: Contains a methoxy group and a thiophene ring, which are significant for its biological activity.
Synthesis Methods
The synthesis of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione can be achieved through various organic reactions, emphasizing its accessibility for research and industrial applications. Common methods include:
- Condensation Reactions: Utilizing thiophene derivatives in the presence of appropriate catalysts.
- Functionalization Techniques: Modifying existing compounds to introduce the methoxy and diketone functionalities.
Biological Activities
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities:
Antimicrobial Activity
Studies suggest that 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione demonstrates promising antimicrobial effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The anticancer effects are attributed to:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in cell proliferation.
The proposed mechanisms through which 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione exerts its biological effects include:
- Enzyme Interaction: The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding: Its structural components enable it to bind to specific receptors, potentially altering cellular responses.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀. Bootstrap resampling (n=5000 iterations) estimates confidence intervals. ANOVA with post-hoc Tukey tests compares multiple groups. Report p-values with effect sizes (Cohen’s d) to avoid Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
